molecular formula C10H12N2O3 B1393510 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid CAS No. 1216983-06-0

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Cat. No.: B1393510
CAS No.: 1216983-06-0
M. Wt: 208.21 g/mol
InChI Key: NRWGXNMTXGARTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with 2-(aziridin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction parameters are carefully controlled to meet the stringent requirements of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various aziridine derivatives .

Scientific Research Applications

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in drug design to target specific proteins and enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Aziridin-1-ylethoxy)pyridine-3-carboxylic acid
  • 6-(2-Aziridin-1-ylethoxy)pyridine-4-carboxylic acid
  • 6-(2-Aziridin-1-ylethoxy)pyridine-5-carboxylic acid

Uniqueness

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

6-[2-(aziridin-1-yl)ethoxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWGXNMTXGARTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCOC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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